molecular formula C18H25NO4 B12959630 (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid

Cat. No.: B12959630
M. Wt: 319.4 g/mol
InChI Key: CCOCNTAZRBCGDV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is a chiral compound with a complex structure that includes a benzyloxycarbonyl group, a methylamino group, and a cyclohexylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the intermediate: The protected amino acid is then reacted with cyclohexylpropanoic acid under specific conditions to form the desired intermediate.

    Deprotection: The final step involves the removal of the Cbz protecting group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-3-cyclohexyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C18H25NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h3,6-7,10-11,14,16H,2,4-5,8-9,12-13H2,1H3,(H,20,21)/t16-/m0/s1

InChI Key

CCOCNTAZRBCGDV-INIZCTEOSA-N

Isomeric SMILES

CN([C@@H](CC1CCCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.